

Solubility Profile of DSPE-PEG(2000)-NH₂: A Technical Guide

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Compound of Interest

Compound Name: *Dspe-peg46-NH₂*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-NH₂), a critical component in the formulation of liposomal and nanoparticle-based drug delivery systems. Understanding the solubility of this PEGylated lipid is paramount for the successful preparation, purification, and storage of these advanced therapeutic carriers.

Core Concepts

DSPE-PEG(2000)-NH₂ is an amphiphilic molecule, possessing a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene glycol (PEG) chain terminated with an amine group. This structure dictates its solubility, allowing for its incorporation into lipid bilayers while the PEG chain provides a "stealth" characteristic, prolonging circulation time in vivo. The terminal amine group offers a reactive handle for the conjugation of targeting ligands.

Quantitative Solubility Data

The solubility of DSPE-PEG(2000)-NH₂ has been reported in a variety of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that the exact solubility can be influenced by factors such as the specific salt form, temperature, and the presence of other solutes.

Solvent	Solubility	Notes
Ethanol	~20 mg/mL[1][2][3]	May require ultrasonication for dissolution[4].
Dimethylformamide (DMF)	~11 mg/mL[1]	Soluble.
Dimethyl sulfoxide (DMSO)	Soluble	Soluble at 50 mg/mL with ultrasonication. Another source indicates solubility at 7.14 mg/mL with warming and ultrasonication.
Dichloromethane (DCM)	Soluble	---
Chloroform	Soluble	Soluble in a chloroform:methanol (85:15) mixture at 5 mg/mL.
Acetone	Soluble	---
Water	Soluble in warm or hot water	Soluble at 10 mg/mL in hot water. Another source states 25 mg/mL with ultrasonication and heating to 60°C.

Experimental Protocols

While specific, detailed protocols for the quantitative determination of DSPE-PEG(2000)-NH₂ solubility are not extensively published in peer-reviewed literature, a standard laboratory procedure can be adapted. The following protocol outlines a general method for determining the solubility of a PEGylated lipid in a given solvent.

Objective: To determine the saturation solubility of DSPE-PEG(2000)-NH₂ in a selected solvent.

Materials:

- DSPE-PEG(2000)-NH₂ (solid powder)

- Solvent of interest (e.g., ethanol, water, DMSO)
- Vials with screw caps
- Analytical balance
- Vortex mixer
- Orbital shaker or rotator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the molecule has a chromophore) or another suitable analytical technique.

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of DSPE-PEG(2000)-NH₂ to a series of vials.
 - Pipette a known volume of the solvent into each vial.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator at a constant, controlled temperature.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration may need to be determined empirically.
- Phase Separation:
 - After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

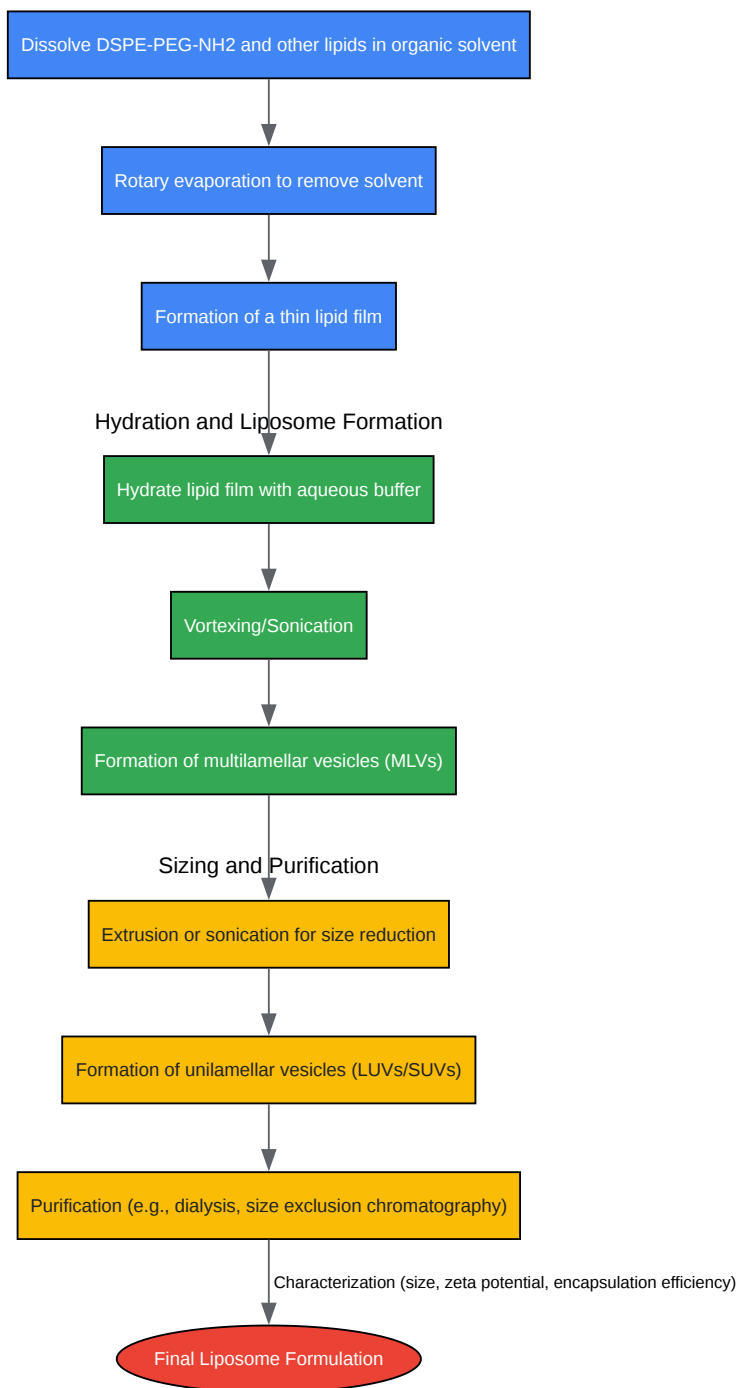
- Sample Analysis:
 - Carefully collect an aliquot of the clear supernatant from each vial.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated analytical technique, such as HPLC-ELSD, to determine the concentration of the dissolved DSPE-PEG(2000)-NH₂.
- Data Analysis:
 - Calculate the concentration of DSPE-PEG(2000)-NH₂ in the original supernatant, taking into account the dilution factor.
 - The average concentration from replicate samples represents the saturation solubility of the lipid in the tested solvent at the specified temperature.

Visualizations

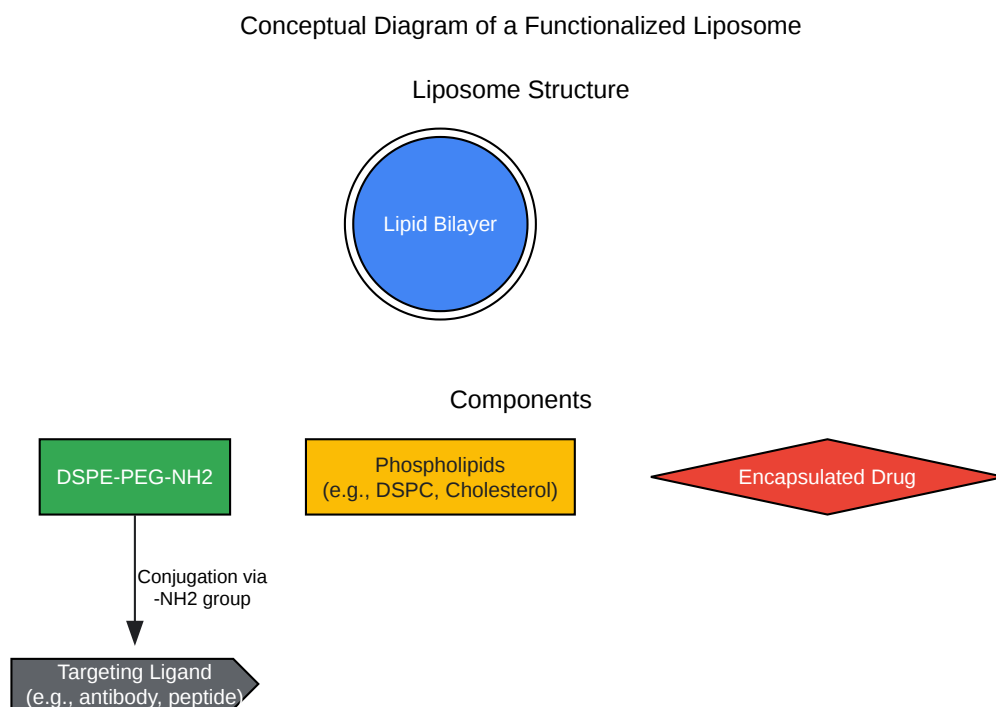
The following diagrams illustrate key workflows and conceptual relationships relevant to the use of DSPE-PEG(2000)-NH₂ in research and development.

Experimental Workflow for Liposome Formulation

Preparation of Lipid Film

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Caption: A flowchart illustrating the key steps in the preparation of liposomes using the thin-film hydration method.



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Caption: A conceptual diagram showing the components of a targeted drug delivery liposome incorporating DSPE-PEG-NH2.

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